molecular formula C8H12N2O2 B2836309 Ethyl 1-cyanopyrrolidine-2-carboxylate CAS No. 1492934-51-6

Ethyl 1-cyanopyrrolidine-2-carboxylate

Cat. No.: B2836309
CAS No.: 1492934-51-6
M. Wt: 168.196
InChI Key: BVHFLNCWVOGCNV-UHFFFAOYSA-N
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Description

Ethyl 1-cyanopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C8H12N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-cyanopyrrolidine-2-carboxylate typically involves the reaction of ethyl 2-oxo-1-pyrrolidinecarboxylate with cyanide sources under controlled conditions. One common method includes the use of sodium cyanide in an organic solvent such as ethanol, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as chromatography and distillation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-cyanopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1-cyanopyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-cyanopyrrolidine-2-carboxylate involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a nitrile group and an ester group on the pyrrolidine ring. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 1-cyanopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-5-10(7)6-9/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHFLNCWVOGCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1492934-51-6
Record name ethyl 1-cyanopyrrolidine-2-carboxylate
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